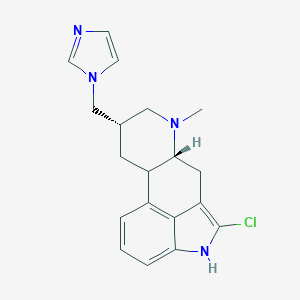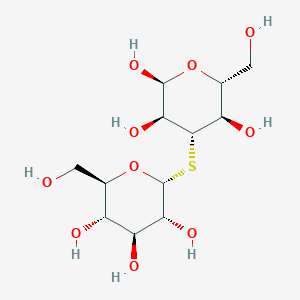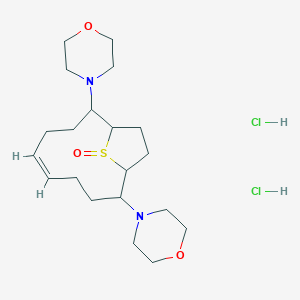
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline, also known as Ciladopa, is a chemical compound that belongs to the ergoline family. This compound has been widely studied for its potential use in scientific research applications due to its unique properties.
Mécanisme D'action
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline acts as a dopamine receptor agonist, meaning it binds to and activates dopamine receptors. Specifically, it has a high affinity for the D2 receptor subtype. Activation of the D2 receptor can lead to a decrease in dopamine release, which can have various effects on the body depending on the location of the receptor.
Biochemical and Physiological Effects
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline has been shown to have various biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that plays a role in lactation and reproductive function. It has also been shown to decrease the release of growth hormone and inhibit the release of gonadotropin-releasing hormone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline in lab experiments is its high affinity for the D2 receptor, which allows for specific targeting of the dopamine system. However, one limitation is its potential for off-target effects, as it also has affinity for other receptors such as the serotonin 5-HT1A receptor.
Orientations Futures
There are many future directions for research on (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline. One area of interest is its potential use in the treatment of Parkinson's disease, as dopamine receptor agonists have been shown to improve motor symptoms in patients. Additionally, further research could be conducted on the effects of (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline on other physiological processes, such as the immune system and cardiovascular system. Finally, studies could be conducted to determine the optimal dosage and administration of (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline for various research applications.
Méthodes De Synthèse
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline can be synthesized by reacting ergotamine with chloroacetyl chloride in the presence of an imidazole catalyst. This reaction produces (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline as a white crystalline solid with a melting point of 212-214°C.
Applications De Recherche Scientifique
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline has been extensively studied for its potential use in scientific research applications. It has been found to have a high affinity for dopamine receptors, specifically the D2 receptor. This makes it a valuable tool for studying the dopamine system and its role in various physiological and pathological processes.
Propriétés
Numéro CAS |
162070-34-0 |
|---|---|
Nom du produit |
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline |
Formule moléculaire |
C14H12Cl2O2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
(6aR,9S)-5-chloro-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H21ClN4/c1-23-9-12(10-24-6-5-21-11-24)7-14-13-3-2-4-16-18(13)15(8-17(14)23)19(20)22-16/h2-6,11-12,14,17,22H,7-10H2,1H3/t12-,14?,17+/m0/s1 |
Clé InChI |
ZDNMSQTZSMLUBZ-WAPNNBGYSA-N |
SMILES isomérique |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
Synonymes |
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)







